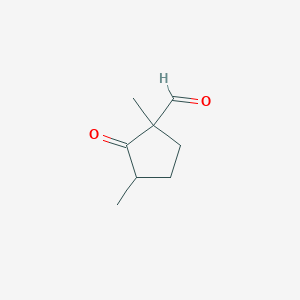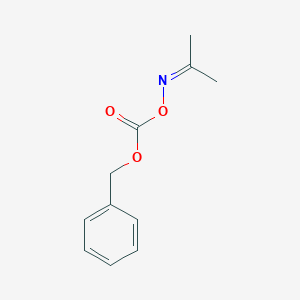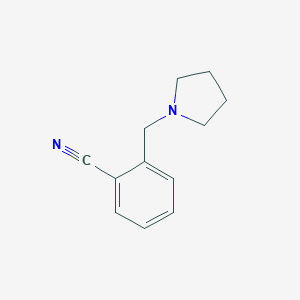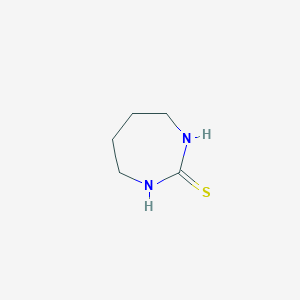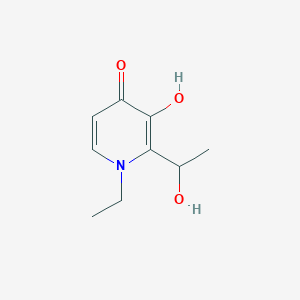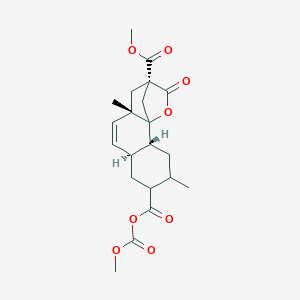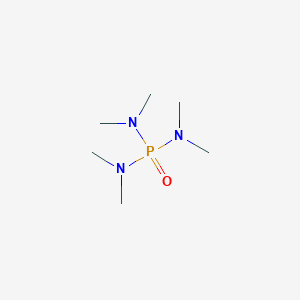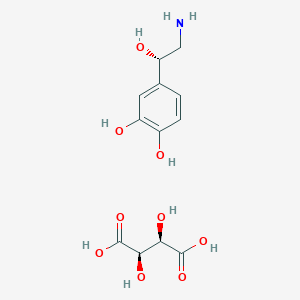
ジエチル(2-オキソプロピル)ホスホネート
概要
説明
Diethyl (2-oxopropyl)phosphonate, also known as DEP, is a colorless and odorless compound that has been used in a variety of scientific and lab applications. DEP is an organophosphonate compound that is composed of two ethyl groups, an oxygen atom, and a phosphonate group. It has been used as a reagent in organic synthesis, as a surfactant, and as a chelating agent. DEP has been studied for its potential in a wide range of scientific applications, from the synthesis of complex molecules to the development of new drugs.
科学的研究の応用
有機合成
ジエチル(2-オキソプロピル)ホスホネート: は、特に炭素-炭素結合(C-C結合形成)の形成において、有機合成における貴重な試薬です。 これは、さまざまな有機反応、特にジエチル(1-ジアゾ-2-オキソプロピル)ホスホネートの合成のための前駆体として役立ち、これはさまざまなクラスの窒素複素環を生成するための汎用性の高いビルディングブロックです .
オレフィン化反応
この化合物は、オレフィン化反応において重要な役割を果たし、これは有機化合物に二重結合を生成するために不可欠です。 オレフィン化プロセスは、医薬品や農薬における複雑な分子の構築に不可欠です .
窒素複素環の合成
ジエチル(2-オキソプロピル)ホスホネート: は、双極子環状付加経路を介して反応し、ホスホリル置換ピラゾール、トリアゾリン、オキサゾール、およびチアゾールへのアクセスを提供します。 これらの窒素複素環は、生物活性のために医薬品化学において重要な用途があります .
リン酸化化合物
この化合物は、リン酸化分子の合成に使用され、これは薬物や農薬の開発において重要です。 リン酸化は、さまざまな有機分子の活性を修飾する重要なステップです .
ウィッティヒ反応
これは、ウィッティヒ反応における反応物として作用し、これはアルケンの合成に広く使用されています。 ウィッティヒ反応は、分子に二重結合を導入するための一般的な方法であり、これは合成化学における重要な修飾です .
ゲヴァルト反応
ジエチル(2-オキソプロピル)ホスホネート: は、ゲヴァルト反応にも使用され、2-アミノ-5-ホスホノおよび2-アミノ-4-(ホスホノメチル)チオフェンを合成します。 ゲヴァルト反応は、電子材料の設計において貴重なチオフェン誘導体を構築するための重要な方法です .
ヒドラゾン誘導体の合成
この化合物は、ヒドラゾン誘導体の合成に関与しており、これはさまざまな有機化合物の製造における有用な中間体です。 ヒドラゾン形成は、多くの医薬品の合成における重要なステップです .
研究開発
R&Dセクターでは、ジエチル(2-オキソプロピル)ホスホネートは、さまざまな産業において潜在的な用途を持つ革新的な化合物を生み出す可能性のある新しい反応や経路を発見するための探求化学に使用されます .
Safety and Hazards
Diethyl (2-oxopropyl)phosphonate can cause skin irritation (H315) and eye irritation (H319). It may also cause respiratory system toxicity (H335) under specific target organ toxicity (single exposure) . It is recommended to use personal protective equipment as required, avoid contact with skin, eyes or clothing, take precautionary measures against static discharges, and avoid release to the environment .
Relevant Papers The relevant papers on Diethyl (2-oxopropyl)phosphonate include a paper on its synthesis and a paper on its use in the synthesis of 1,2,3-triazoles .
作用機序
- However, it is commonly employed in reactions involving C-C bond formation, such as the Horner-Wadsworth-Emmons olefination reaction .
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
Diethyl (2-oxopropyl)phosphonate is known to interact with various enzymes and proteins in biochemical reactions . It has high CH acidity, making it effective in classical cyclization reactions of 1,3-dicarbonyl compounds
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
特性
IUPAC Name |
1-diethoxyphosphorylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAFKRSMGOSHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147731 | |
| Record name | Diethyl acetonylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1067-71-6 | |
| Record name | NSC 408852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1067-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl acetonylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-diethoxyphosphorylpropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can diethyl (2-oxopropyl)phosphonate be used to synthesize heterocyclic compounds?
A2: Yes, diethyl (2-oxopropyl)phosphonate is a valuable precursor in the synthesis of various heterocyclic compounds, particularly 3,4-dihydropyrimidin-2(1H)-one-phosphonates []. This is achieved through the Biginelli reaction, a multicomponent condensation involving a β-ketophosphonate, an aldehyde, and a urea derivative []. Microwave irradiation has proven highly effective in accelerating this reaction, offering a rapid and solvent-free approach for synthesizing a diverse range of these heterocyclic compounds [].
Q2: Are there alternative synthetic routes to access similar heterocyclic structures without using diethyl (2-oxopropyl)phosphonate?
A3: While diethyl (2-oxopropyl)phosphonate provides a convenient route to certain heterocycles, alternative strategies exist. For instance, 3-alkylamino-5-arylthiophenes, another class of heterocyclic compounds, can be synthesized from thioaroylketene S,N-acetals []. Reacting these acetals with various active methylene compounds, including diethyl (2-oxopropyl)phosphonate itself, in the presence of mercury(II) acetate, yields the desired thiophene derivatives []. This highlights the versatility of diethyl (2-oxopropyl)phosphonate as both a building block and a reagent in organic synthesis.
Q3: What insights can computational chemistry offer regarding diethyl (2-oxopropyl)phosphonate?
A4: Computational chemistry provides valuable insights into the structure and reactivity of diethyl (2-oxopropyl)phosphonate and its derivatives. For example, NMR studies combined with computational analysis can elucidate the conformational preferences and electronic distribution within the molecule []. Such studies can help predict reactivity patterns, optimize reaction conditions, and design novel synthetic strategies. Furthermore, computational tools like quantitative structure-activity relationship (QSAR) modeling can explore the relationship between the structure of diethyl (2-oxopropyl)phosphonate derivatives and their biological activities, guiding the development of new compounds with improved properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



